molecular formula C15H13N3 B2891797 2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine CAS No. 64369-15-9

2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine

Cat. No.: B2891797
CAS No.: 64369-15-9
M. Wt: 235.29
InChI Key: YLFNTSVZURSBEK-UHFFFAOYSA-N
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Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a component of several larger naturally occurring compounds such as hemoglobin .


Synthesis Analysis

Pyrrole can be synthesized through several methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of primary amines with 1,4-diketones . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of pyrrole-related compounds has been determined by single crystal X-ray diffraction . Pyrrole itself consists of a five-membered ring with alternating single and double bonds, and a nitrogen atom replacing one of the carbon atoms .


Chemical Reactions Analysis

Pyrrole can undergo a variety of chemical reactions. For example, it can react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole and its derivatives can vary. For example, pyrrole is a colorless volatile liquid . Some derivatives, such as (1H-Pyrrol-2-yl)-methanol, have a melting point of 72.0 to 77.0 °C and a boiling point of 120°C/2mmHg .

Scientific Research Applications

Fluorescent Probes for RNA Structure Monitoring

2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine derivatives, such as pyrrolo-C (PC), have shown promise as fluorescent probes for monitoring RNA secondary structure formation. PC, a fluorescent analog of cytidine, retains Watson-Crick base-pairing capabilities with guanine and can be selectively excited in the presence of natural nucleosides, making it a potential site-specific probe for RNA structure and dynamics. Its fluorescence becomes quenched upon base-pairing, likely due to stacking interactions, providing a versatile tool for studying RNA structure, dynamics, and function under a broad range of buffer conditions (Tinsley & Walter, 2006).

Antioxidant Properties and Copper Ion Sensing

A novel pyrene-derived dihydroperimidine, synthesized and characterized for its aggregation-induced emission (AIE), exhibits selective naked eye colorimetric sensing for aqueous Cu2+ ions with turn-off fluorescence responses in excited state spectroscopy. This compound also demonstrates effective antioxidant properties, outperforming well-known antioxidants like l-ascorbic acid in assays, suggesting potential applications in oxidative stress mitigation and metal ion detection in environmental and biological contexts (Chakraborty et al., 2019).

Coordination Chemistry with Metal Complexes

Research on the coordination behaviors of perimidine ligands incorporating fused N-donor heterocyclics towards rhenium in various oxidation states has expanded the understanding of their interaction with metals. These studies have led to the synthesis of rhenium(I) and rhenium(V) complexes with potential applications in catalysis, materials science, and perhaps imaging or therapeutic agents due to their unique electronic and structural properties (Booysen et al., 2016).

Antitumor Agents

Derivatives of this compound have been explored as antitumor agents. Synthesis of pyrrolo[1,2-a]perimidines from diamines and their evaluation against various cancer cell lines have shown promising activity, indicating their potential as lead compounds in the development of new anticancer drugs. The structural versatility and bioactivity of these compounds underscore their significance in medicinal chemistry (Farghaly et al., 2014).

Enzyme Inhibition Studies

The synthesized molecule 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine has been studied for its inhibitory activity against acetylcholinesterase (AChE), compared to the reference drug tacrine. Its promising inhibitory activity highlights potential therapeutic applications in treating diseases like Alzheimer's, where AChE inhibitors play a crucial role (Alam & Lee, 2016).

Safety and Hazards

Pyrrole and its derivatives can pose various safety hazards. For example, they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling these compounds.

Future Directions

The study of pyrrole and its derivatives is an active area of research, with potential applications in various fields such as medicine, materials science, and synthetic chemistry. Future research directions could include the development of new synthetic methods, the discovery of new biological activities, and the design of new pyrrole-based materials .

Properties

IUPAC Name

2-(1H-pyrrol-2-yl)-2,3-dihydro-1H-perimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-4-10-5-2-7-12-14(10)11(6-1)17-15(18-12)13-8-3-9-16-13/h1-9,15-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFNTSVZURSBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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